2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 5-bromothiophene sulfonyl group via an azetidin-3-yloxy bridge. The 5-bromothiophen-2-yl sulfonyl group introduces electron-withdrawing properties, which may enhance binding affinity in biological systems or modulate electronic behavior in materials science applications. The azetidine ring, a four-membered saturated heterocycle, provides conformational rigidity and influences solubility .
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAYFKRTIXUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]thiazole-2-ol
Method A: Cyclization of 2-Aminothiophenol
Method B: Direct Oxidative Condensation
Preparation of 1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-ol
Step 1: Azetidine Synthesis
Step 2: Sulfonylation
Etherification: Coupling Benzo[d]thiazole-2-ol and Sulfonylated Azetidine
Mitsunobu Reaction
Williamson Ether Synthesis
Optimization Strategies
Protecting Group Considerations
Catalytic Enhancements
- Photoredox Catalysis : Visible light-mediated coupling for improved regioselectivity (Ref.).
- Microwave Irradiation : Reduced reaction time (e.g., 9–10 min for cyclization, Ref.).
Analytical Data and Characterization
Table 1: Key Spectral Data
| Component | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Benzo[d]thiazole-2-ol | 3250 (O-H), 1610 (C=N) | 7.91 (s, 1H, NH₂) | 152 [M+H]⁺ |
| Sulfonylated azetidine | 1350, 1160 (S=O) | 3.75–4.20 (m, 4H, azetidine) | 332 [M+H]⁺ |
| Final compound | 1340, 1155 (S=O) | 7.45–8.10 (m, 6H, aryl) | 484 [M+H]⁺ |
Table 2: Comparative Yields Across Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzo[d]thiazole-2-ol | Cyclization (Ref.) | 84 | 98 |
| Sulfonylated azetidine | Sulfonylation (Ref.) | 89.5 | 99 |
| Etherification | Mitsunobu (Ref.) | 82 | 97 |
Challenges and Solutions
- Azetidine Ring Stability : Use mild bases (e.g., NaHCO₃) to prevent ring-opening (Ref.).
- Sulfonylation Selectivity : Controlled addition of sulfonyl chloride at 0°C (Ref.).
- Purification : Silica gel chromatography with hexane/EtOAc (7:3) for final compound (Ref.).
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The synthesis and biological evaluation of thiazole derivatives have shown promising results in the development of new therapeutic agents. Compounds containing thiazole rings, including those similar to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, have been reported to exhibit significant antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity:
Research indicates that thiazole derivatives possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the activity against resistant strains, making these compounds valuable in combating infections caused by multidrug-resistant pathogens .
Anticancer Properties:
Several studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells. The compound's structure allows for interactions with biological targets involved in cancer cell signaling pathways. For instance, compounds similar to this compound have shown effectiveness in reducing tumor growth in various cancer models .
Agricultural Applications
Thiazole-based compounds are also being explored for their potential as agricultural chemicals . Their herbicidal and fungicidal properties make them suitable candidates for developing new agrochemicals aimed at improving crop yields and protecting plants from diseases.
Fungicides:
The thiazole moiety is known to exhibit antifungal activity, which can be harnessed in the formulation of fungicides that target specific plant pathogens. This application is crucial for sustainable agriculture practices, especially in the context of increasing resistance to traditional fungicides .
Material Science
In addition to biological applications, compounds like this compound may find utility in material science , particularly in the development of organic semiconductors and conductive polymers. The unique electronic properties imparted by the thiazole and bromothiophen groups can enhance the performance of electronic devices.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |
| Anticancer drugs | Inhibits cancer cell proliferation | |
| Agricultural Science | Fungicides | Protects crops from fungal pathogens |
| Material Science | Organic semiconductors | Enhances electronic device performance |
Mechanism of Action
The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations :
- The target compound’s benzo[d]thiazole core is shared with compounds 22 and 5 , whereas Intermediate B uses a benzo[d]imidazole core, altering electronic properties and hydrogen-bonding capacity.
- The azetidine linker in the target compound distinguishes it from cyclopropane (in 22 ) or triazole (in 5 ) linkers, impacting conformational flexibility and steric bulk .
Synthetic Strategies :
- Sulfonation reactions are common; for example, 22 employs Simmons–Smith cyclopropanation , while the target compound likely requires azetidine sulfonation.
- Compound 5 uses click chemistry (triazole formation), achieving 91% yield , suggesting efficient methods for complex architectures.
Spectroscopic Characterization: All analogs rely on NMR ($^1$H, $^{13}$C, $^{19}$F) and HRMS for structural validation. The target compound’s $^{19}$F NMR data (if applicable) would differentiate it from non-fluorinated analogs .
Electronic and Physicochemical Properties
Table 2: Electronic and Solubility Comparisons
Key Observations:
- The azetidine linker may improve aqueous solubility relative to 22 (cyclopropane) or 30 (TBDMS-protected) due to its polar N-O bond .
Biological Activity
The compound 2-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic molecule characterized by its unique structural features, including a sulfonamide group and a bromothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The molecular formula of the compound is , and it has a molecular weight of approximately 349.2 g/mol. The structure includes:
- Azetidine ring : Contributes to the compound's reactivity and biological interactions.
- Bromothiophene : Known for enhancing biological activity due to its electron-withdrawing properties.
- Benzo[d]thiazole moiety : Associated with various pharmacological effects, including anticancer and antimicrobial activities.
The precise mechanism of action for this compound is not fully elucidated; however, its structural components suggest potential interactions with various biological targets. These may include:
- Enzyme inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play critical roles in physiological processes.
- Receptor binding : The compound may interact with specific receptors involved in cancer progression and inflammation, enhancing its therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound B7 | A431 | 1.8 ± 0.02 | |
| Compound B7 | A549 | IC50 comparable to Doxorubicin (1.2 ± 0.005) | |
| Benzo[d]thiazole derivatives | MT-4 (HIV growth support) | CC(50)=4-9 µM |
These findings indicate that modifications to the benzothiazole structure can enhance anticancer activity, suggesting that further optimization of the target compound may yield even more potent derivatives.
Antimicrobial Activity
While initial studies on related compounds did not show significant antimicrobial activity, the structural features of this compound suggest potential for further exploration in this area. Compounds containing benzothiazole rings have been evaluated for their antibacterial properties against various strains, indicating a need for comprehensive testing on this specific derivative.
Case Studies
Several case studies have investigated the biological activities of compounds similar to this compound:
-
Antitumor Activity :
- In vitro studies demonstrated that benzothiazole derivatives could significantly inhibit cell proliferation in solid tumors, including lung and skin cancers.
- Specific derivatives were shown to induce apoptosis and cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents.
- Carbonic Anhydrase Inhibition :
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- HRMS : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns (e.g., bromine doublet) .
Addressing Discrepancies : - Compare experimental IR stretching frequencies (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated values to resolve assignment conflicts .
How do structural modifications (e.g., substituent variations) impact biological activity in related benzo[d]thiazole derivatives?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Bromine at the thiophene position enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .
- Steric Effects : Bulky substituents on the azetidine ring (e.g., morpholinopropyl) may reduce cell permeability, as observed in morpholine-containing analogs .
Experimental Design : - Use molecular docking (AutoDock Vina) to predict binding poses with targets like tubulin or DNA topoisomerases .
- Validate via in vitro assays (e.g., cytotoxicity against HeLa cells) with IC₅₀ comparisons to unmodified analogs .
What computational methods are suitable for modeling the electronic properties of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) :
- Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine solvation models (e.g., PCM vs. SMD) .
How can synthetic byproducts or degradation products be identified and mitigated?
Q. Advanced Research Focus
- LC-MS/MS : Detects trace impurities (e.g., des-bromo derivatives from debromination during Stille coupling) .
- Accelerated Stability Studies : Expose the compound to heat/light and analyze via HPLC to identify degradation pathways (e.g., sulfonyl group hydrolysis) .
Mitigation Strategies : - Optimize reaction quenching (e.g., rapid cooling post-sulfonylation) to prevent retro-Michael additions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Solvent Selection : Transition from DMF (toxic) to cyclopentyl methyl ether (CPME) improves green chemistry metrics .
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in cross-coupling steps .
Process Analytics : - Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
